9-ethyl-2-nitro-9H-purin-6-amine
Description
9-Ethyl-2-nitro-9H-purin-6-amine is a purine derivative characterized by an ethyl group at the N9 position and a nitro group at the C2 position. Purines are heterocyclic aromatic compounds integral to biological systems, forming the backbone of nucleotides and nucleic acids.
Properties
Molecular Formula |
C7H8N6O2 |
|---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
9-ethyl-2-nitropurin-6-amine |
InChI |
InChI=1S/C7H8N6O2/c1-2-12-3-9-4-5(8)10-7(13(14)15)11-6(4)12/h3H,2H2,1H3,(H2,8,10,11) |
InChI Key |
RINIVCMRVKVEJU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=C(N=C21)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-ethyl-2-nitro-9H-purin-6-amine typically involves the nitration of 9-ethyl-9H-purin-6-amine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the 2-position of the purine ring . Industrial production methods may involve large-scale nitration reactors with precise temperature and concentration controls to achieve high yields and purity.
Chemical Reactions Analysis
9-Ethyl-2-nitro-9H-purin-6-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Ethyl-2-nitro-9H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Mechanism of Action
The mechanism of action of 9-ethyl-2-nitro-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The nitro group can participate in redox reactions, influencing the compound’s biological activity. Additionally, the purine ring structure allows it to mimic natural nucleotides, potentially interfering with nucleic acid synthesis and function .
Comparison with Similar Compounds
Key Observations :
Structural and Spectroscopic Characterization
NMR Trends :
Mass Spectrometry :
- Purines with nitro groups often show [M-H]⁻ ions in ESI-MS due to the electron-withdrawing nature of NO₂. For example, 9-allyl derivatives yield molecular ions at m/z 307–316 .
Hypothesized Activity of 9-Ethyl-2-nitro-9H-purin-6-amine :
- The nitro group may enhance DNA intercalation or enzyme inhibition (e.g., kinase or polymerase targets) due to its electron-deficient aromatic system.
- Ethyl substitution could improve membrane permeability compared to polar groups (e.g., THP or phenyl).
Physicochemical Properties
Biological Activity
9-Ethyl-2-nitro-9H-purin-6-amine is a purine derivative with the molecular formula C7H8N6O2. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Understanding its mechanism of action, biological interactions, and therapeutic potential is critical for its application in drug development.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H8N6O2 |
| Molecular Weight | 208.18 g/mol |
| IUPAC Name | 9-ethyl-2-nitropurin-6-amine |
| InChI | InChI=1S/C7H8N6O2/c1-2-12-3-9-4-5(8)10-7(13(14)15)11-6(4)12/h3H,2H2,1H3,(H2,8,10,11) |
| Canonical SMILES | CCN1C=NC2=C(N=C(N=C21)N+[O-])N |
The biological activity of 9-ethyl-2-nitro-9H-purin-6-amine primarily stems from its interaction with specific molecular targets, including enzymes and nucleic acids. The nitro group in the structure can participate in redox reactions, influencing the compound's biological activity. Its purine ring structure allows it to mimic natural nucleotides, potentially interfering with nucleic acid synthesis and function.
Interaction with Enzymes
Research indicates that 9-ethyl-2-nitro-9H-purin-6-amine can inhibit certain enzymes involved in nucleotide metabolism. This inhibition could lead to altered cellular processes such as DNA replication and repair, making it a candidate for further exploration in anticancer therapies.
Anticancer Potential
Studies have shown that purine derivatives like 9-ethyl-2-nitro-9H-purin-6-amine exhibit cytotoxic effects against various cancer cell lines. The compound's ability to disrupt nucleic acid synthesis can lead to apoptosis in cancer cells. For instance, it has been tested against glioma cell lines where it demonstrated significant antiproliferative activity .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have assessed the cytotoxicity of 9-ethyl-2-nitro-9H-purin-6-amine on human cancer cell lines, including glioblastoma and breast cancer cells. Results indicated that the compound inhibited cell growth at micromolar concentrations .
- Mechanistic Studies : Further investigations into its mechanism revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Comparison with Related Compounds
To better understand the unique properties of 9-ethyl-2-nitro-9H-purin-6-amine, a comparison with similar purine derivatives is essential:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 9-Methyl-9H-purin-6-amine | Methyl-substituted | Moderate cytotoxicity |
| 9-Propylnitropurine | Propyl-substituted | Lower activity than ethyl variant |
| 6-Aminopurine | Amino group at position 6 | Known for antiviral properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
